Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate is a complex organic compound classified under the category of benzothiadiazines. This compound is recognized for its potential biological activities and applications in scientific research. The compound's IUPAC name reflects its structure, indicating the presence of a dioxo group and a carboxylate moiety.
Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate falls under the classification of heterocyclic compounds due to its incorporation of sulfur and nitrogen within a benzene-like ring structure. It is also categorized as a potential pharmaceutical intermediate due to its diverse biological activities .
The synthesis of methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity .
The molecular formula of methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate is C10H10N2O4S. The structure features a benzothiadiazine ring with two keto groups (dioxo) at specific positions and a carboxylate group.
The compound's structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its composition and purity .
Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate can participate in various chemical reactions typical for benzothiadiazine derivatives:
Technical details regarding reaction conditions such as pH levels and temperatures are critical for achieving desired outcomes in these reactions .
The mechanism of action for methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various signaling pathways within cells, potentially leading to therapeutic effects.
Data from studies indicate that compounds in this class may exhibit anti-inflammatory or antimicrobial properties by inhibiting specific enzymes involved in these processes .
Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate typically appears as a crystalline solid with a characteristic odor.
Key chemical properties include:
Relevant data indicates that exposure can cause skin irritation and respiratory issues if inhaled .
Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate has several applications in scientific research:
The ongoing research into this compound's properties continues to reveal its potential applications across various scientific disciplines .
The foundational synthesis of the 1,2,4-benzothiadiazine 1,1-dioxide core relies on a two-step protocol starting from ortho-substituted sulfonamide precursors. 2-Aminobenzenesulfonamide serves as the primary building block, reacting with triethyl orthoacetate under reflux conditions. This initial step forms a cyclic intermediate via nucleophilic attack and subsequent ethanol elimination, establishing the 3-methyl-substituted benzothiadiazine dioxide scaffold [5]. For the target carboxylate derivative, a 7-chloro-2-aminobenzenesulfonamide precursor is typically employed. The chlorine atom at position 7 acts as a chemoselective handle for late-stage carbonylation, enabling the introduction of the methyl ester group via palladium-catalyzed carbonylation or nucleophilic displacement with cyanide followed by esterification [5] [8]. Optimization studies reveal that anhydrous solvents (toluene or xylene) and controlled temperature gradients (140–160°C) are critical for maximizing cyclization yield (typically 65–75%) while suppressing N-alkylation byproducts. Post-cyclization, the C7 chloride undergoes Pd(0)-catalyzed methoxycarbonylation using methanol as solvent and nucleophile, achieving >90% conversion under mild CO pressure [5].
Table 1: Comparative Synthesis Protocols for Key Intermediates
Precursor Sulfonamide | Reagent | Conditions | Intermediate Formed | Yield |
---|---|---|---|---|
2-Amino-5-chlorobenzenesulfonamide | Triethyl orthoacetate | Toluene, reflux, 8h | 7-Chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide | 68% |
2-Amino-5-cyanobenzenesulfonamide | Triethyl orthoacetate | Xylene, 160°C, 6h | 7-Cyano-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide | 72% |
7-Chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide | CO, Pd(OAc)₂, MeOH | 80°C, 20 bar CO, 12h | Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate | 92% |
Cyclocondensation strategies for assembling the benzothiadiazine core have evolved significantly, focusing on atom economy and catalyst-mediated efficiency. Traditional acid-catalyzed cyclizations (e.g., using p-TsOH or acetic acid) often require harsh conditions and generate stoichiometric water as a byproduct. Recent advances employ fluorinated alcohols as dual solvent/catalyst systems, where hexafluoroisopropanol (HFIP) facilitates proton transfer and stabilizes charged intermediates. This enables cyclocondensation at 35–40°C, achieving 66% yield for unsubstituted cores [6] [9]. For ester-functionalized derivatives, microwave-assisted cyclocondensation drastically reduces reaction times. A mixture of methyl 2-amino-5-(bromomethyl)benzoate and sulfamide under microwave irradiation (150°C, 20 min) yields the bicyclic system via intramolecular SNAr, minimizing decarboxylation side reactions [4]. Key to carboxylate stability is the use of mild Lewis acids (e.g., ZnCl₂), which coordinate with the ester carbonyl, preventing hydrolysis during cyclization. Regioselective ring closure at N2-C3 is ensured by electronic effects: the electron-withdrawing ester at C7 increases sulfonamide N-H acidity, promoting dehydration and cyclization [4] [7].
Position 3 and 7 modifications leverage distinct electronic environments and steric accessibility. The C3 methyl group undergoes Knoevenagel-type condensations with aryl aldehydes using piperidine catalysis, introducing unsaturated moieties without affecting the C7 ester. This selectivity arises from the methyl group’s enhanced acidity (pKa ~20) due to flanking sulfonyl and imine electron-withdrawers [4]. For C7 diversification, halogen exchange is pivotal: chlorine at C7 undergoes Pd-catalyzed carbonylation (CO/MeOH) or Cu-mediated cyanation, followed by esterification to install the carboxylate. Protecting group strategies prevent N4 interference: bulky silyl groups (e.g., tert-butyldiphenylsilyl chloride) shield N4 during C7 functionalization, achieving >95% regioselectivity [8] [5]. Recent breakthroughs employ direct C-H carboxylation using photoredox catalysis. Irradiation of 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ and persulfate in methanol/CO atmosphere yields the C7 carboxylate directly (45–60% yield), bypassing halogenation steps [4].
Solvent and catalyst innovations significantly reduce waste in benzothiadiazine synthesis. Solvent-free cyclocondensation between 2-aminobenzenesulfonamides and triethyl orthoacetate proceeds efficiently at 150°C, eliminating volatile organic compound (VOC) emissions and improving atom economy to 85%. This approach avoids traditional solvents like DMF, reducing downstream purification energy by 40% [5] [6]. Catalytic TFA reduction is another advance: instead of stoichiometric acid, cyclizations using 2.5 equiv TFA in dichloromethane/HFIP (1:5) at 35–40°C achieve 66% yield while cutting acid waste by 75% [9]. One-pot tandem reactions integrate core formation and esterification: sequential cyclocondensation (via sulfamide dimer intermediates) and ester hydrolysis/coupling in a single reactor minimize intermediate isolation. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) serves as a dual-purpose base, catalyzing both cyclization and ester enolization for C3 functionalization, reducing byproducts like hydrolyzed esters or dialkylated species by >30% [6] [9].
Table 2: Green Chemistry Metrics for Benzothiadiazine Synthesis
Parameter | Traditional Method | Optimized Green Method | Improvement |
---|---|---|---|
Solvent Use | DMF (50 mL/mmol) | Solvent-free or HFIP (5 mL/mmol) | 90% reduction in VOC emissions |
Acid Catalyst | p-TsOH (1.5 equiv) | TFA (0.25 equiv) | 83% reduction in acid waste |
Reaction Steps | 3 (cyclization, halogenation, carbonylation) | 1 (tandem cyclization-carboxylation) | 60% reduction in E-factor |
Byproduct Formation | Dialkylated species (15–20%) | <5% (DBU-controlled selectivity) | 75% reduction |
Energy Consumption | Reflux at 160°C, 8h | Microwave, 150°C, 20 min | 65% lower energy input |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1